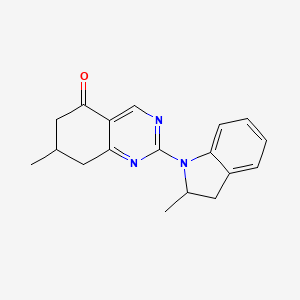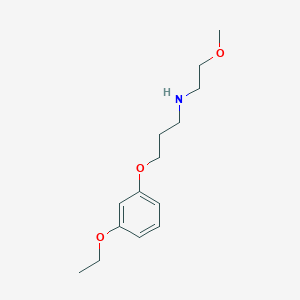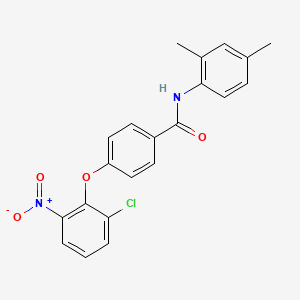amine oxalate](/img/structure/B5212517.png)
[2-(2-fluorophenyl)ethyl](2-furylmethyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-fluorophenyl)ethyl](2-furylmethyl)amine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fluorofuramine, and its molecular formula is C16H18FNO.C2H2O4. In
Mecanismo De Acción
The mechanism of action of Fluorofuramine is not fully understood yet. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting specific enzymes or proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Fluorofuramine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that Fluorofuramine can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using Fluorofuramine in lab experiments is its high potency and selectivity towards specific enzymes or proteins. This compound can be used in low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using Fluorofuramine is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
Fluorofuramine has shown promising results in various fields of research, and there are several future directions that can be explored. One of the areas of research is to develop new analogs of Fluorofuramine with improved pharmacological properties and reduced toxicity. Another area of research is to study the mechanism of action of Fluorofuramine in more detail to identify new targets for drug development. Additionally, research can be conducted to explore the potential applications of Fluorofuramine in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, Fluorofuramine is a chemical compound that has shown promising results in various fields of research. Its synthesis method involves a series of chemical reactions, and it has potential applications in medicinal chemistry, agriculture, and environmental science. Further research is needed to explore the full potential of Fluorofuramine and develop new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of Fluorofuramine involves a series of chemical reactions. The starting material for the synthesis is 2-furylmethylamine, which is reacted with 2-fluoro-1-phenylethanol in the presence of a catalyst to yield [2-(2-fluorophenyl)ethyl](2-furylmethyl)amine. This intermediate compound is then treated with oxalic acid to form [2-(2-fluorophenyl)ethyl](2-furylmethyl)amine oxalate.
Aplicaciones Científicas De Investigación
Fluorofuramine has been studied extensively for its potential applications in various fields of research. One of the significant areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO.C2H2O4/c14-13-6-2-1-4-11(13)7-8-15-10-12-5-3-9-16-12;3-1(4)2(5)6/h1-6,9,15H,7-8,10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQXYCDTZQLXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNCC2=CC=CO2)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)


![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)

![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)
